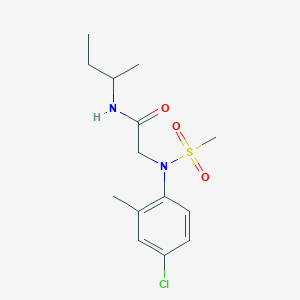
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine, also known as BNMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BNMPA is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine is not fully understood, but it is believed to involve the inhibition of certain enzymes, including phospholipase C and diacylglycerol kinase. This compound has also been shown to bind to certain proteins, including G protein-coupled receptors, and to induce changes in their conformation and activity.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of phospholipase C and diacylglycerol kinase, the induction of changes in the conformation and activity of G protein-coupled receptors, and the potential induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and anti-oxidative effects in certain cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine in lab experiments is its small size and ability to penetrate cell membranes, allowing for easy access to intracellular targets. However, this compound can also be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine, including the development of new synthetic methods for this compound and related compounds, the elucidation of the mechanism of action of this compound and its effects on various enzymes and proteins, the exploration of this compound's potential as a therapeutic agent for cancer and other diseases, and the investigation of this compound's effects on different cell types and tissues. Additionally, the use of this compound in combination with other compounds or techniques, such as fluorescence microscopy or mass spectrometry, may provide new insights into its mechanism of action and potential applications in research.
Méthodes De Synthèse
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine can be synthesized using various methods, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with 2-methyl-4-nitroaniline in the presence of a base. The reaction yields this compound as a yellow solid, which can be purified using various techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)(2-methyl-4-nitrophenyl)amine has been used in various scientific research applications, including as a fluorescent probe for imaging mitochondria in live cells, as a tool to study the mechanism of action of certain enzymes, and as a potential therapeutic agent for cancer and other diseases. This compound has also been used to study the structure and function of certain proteins, including G protein-coupled receptors.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-methyl-4-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-8-13(18(19)20)3-4-14(11)17-10-12-2-5-15-16(9-12)22-7-6-21-15/h2-5,8-9,17H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBFUGWCRLQBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199451 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4885427.png)
![(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-5-(3-methyl-1-propyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4885429.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}butanamide](/img/structure/B4885432.png)
![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4885440.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4885441.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)
![N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4885480.png)

![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B4885488.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-methyl-3-furamide](/img/structure/B4885504.png)
![4-[(4-bromophenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B4885515.png)
![4-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B4885516.png)